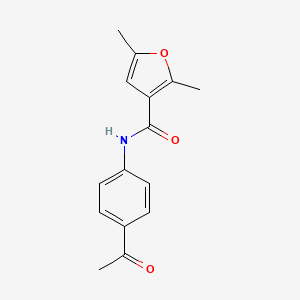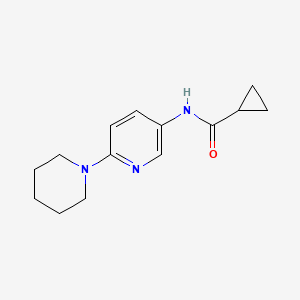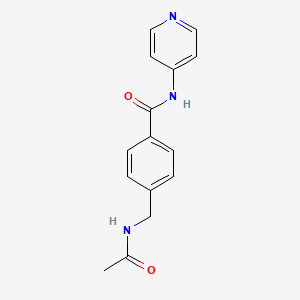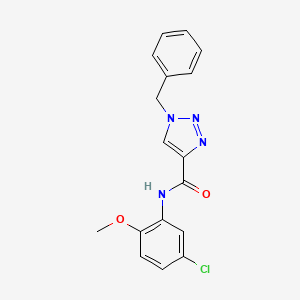
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADC-1013, is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer and autoimmune diseases. ADC-1013 belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on immune cells that can prevent the immune system from attacking cancer cells or other harmful agents.
Mecanismo De Acción
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide works by blocking a protein called PD-1, which is found on certain immune cells. PD-1 is known to inhibit the activity of T cells, which are a type of immune cell that can attack cancer cells or other harmful agents. By blocking PD-1, this compound can help to activate T cells and enhance the immune system's ability to fight cancer or other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In particular, it has been shown to enhance the activity of T cells and increase the production of cytokines, which are signaling molecules that help to regulate the immune response. In addition, this compound has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is its ability to enhance the immune system's ability to fight cancer or other diseases. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is that it may not be effective in all patients, and more research is needed to identify which patients may benefit the most from this drug.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of combination therapies that can enhance the effectiveness of this compound. For example, this compound may be used in combination with other immune checkpoint inhibitors or with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Finally, further research is needed to determine the optimal dosing and treatment schedule for this compound in different patient populations.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting with the reaction of 4-acetylphenylamine with methyl vinyl ketone to form the intermediate compound 4-(1-methylethenyl)aniline. This compound is then reacted with 2,5-dimethylfuran-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is currently being studied for its potential use in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. In addition, this compound is also being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-14(11(3)19-9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNLNWXBXQJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)





![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
